molecular formula C16H20N2O2 B4180177 N-[1-(3,4-dimethylphenyl)ethyl]-3,5-dimethyl-4-isoxazolecarboxamide

N-[1-(3,4-dimethylphenyl)ethyl]-3,5-dimethyl-4-isoxazolecarboxamide

Cat. No. B4180177
M. Wt: 272.34 g/mol
InChI Key: VFFXIEGSTBDXGR-UHFFFAOYSA-N
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Description

N-[1-(3,4-dimethylphenyl)ethyl]-3,5-dimethyl-4-isoxazolecarboxamide is a chemical compound that has been studied for its potential use in scientific research. This compound is also known as JNJ-40411813 and has been found to have a wide range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-[1-(3,4-dimethylphenyl)ethyl]-3,5-dimethyl-4-isoxazolecarboxamide involves modulating the activity of certain receptors in the brain. Specifically, this compound has been found to be a positive allosteric modulator of the alpha7 nicotinic acetylcholine receptor. This receptor is involved in a wide range of physiological processes, including learning and memory, attention, and inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[1-(3,4-dimethylphenyl)ethyl]-3,5-dimethyl-4-isoxazolecarboxamide are wide-ranging. In addition to its effects on the alpha7 nicotinic acetylcholine receptor, this compound has also been found to modulate the activity of other receptors in the brain, including the NMDA receptor and the GABA receptor. This has led to research into its potential use as a treatment for various neurological disorders.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-[1-(3,4-dimethylphenyl)ethyl]-3,5-dimethyl-4-isoxazolecarboxamide in lab experiments is its specificity for certain receptors in the brain. This allows researchers to study the effects of modulating these receptors without affecting other systems in the body. However, one limitation of using this compound is its potential toxicity and the need for careful dosing and monitoring.

Future Directions

There are several future directions for research on N-[1-(3,4-dimethylphenyl)ethyl]-3,5-dimethyl-4-isoxazolecarboxamide. One area of research is in the development of new treatments for neurological disorders. Another area of research is in the study of the effects of this compound on other physiological systems in the body. Finally, future research could focus on the development of new compounds based on the structure of N-[1-(3,4-dimethylphenyl)ethyl]-3,5-dimethyl-4-isoxazolecarboxamide with improved specificity and reduced toxicity.
Conclusion:
N-[1-(3,4-dimethylphenyl)ethyl]-3,5-dimethyl-4-isoxazolecarboxamide is a chemical compound that has been studied for its potential use in scientific research. This compound has been found to have a wide range of biochemical and physiological effects, including modulating the activity of certain receptors in the brain. While there are advantages to using this compound in lab experiments, there are also limitations that need to be carefully considered. Future research could focus on the development of new treatments for neurological disorders and the study of the effects of this compound on other physiological systems in the body.

Scientific Research Applications

N-[1-(3,4-dimethylphenyl)ethyl]-3,5-dimethyl-4-isoxazolecarboxamide has been studied for its potential use in scientific research. One of the main areas of research has been in the field of neuroscience, where this compound has been found to modulate the activity of certain receptors in the brain. This has led to research into its potential use as a treatment for various neurological disorders such as Alzheimer's disease and schizophrenia.

properties

IUPAC Name

N-[1-(3,4-dimethylphenyl)ethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2/c1-9-6-7-14(8-10(9)2)11(3)17-16(19)15-12(4)18-20-13(15)5/h6-8,11H,1-5H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFFXIEGSTBDXGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(C)NC(=O)C2=C(ON=C2C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(3,4-dimethylphenyl)ethyl]-3,5-dimethyl-4-isoxazolecarboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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